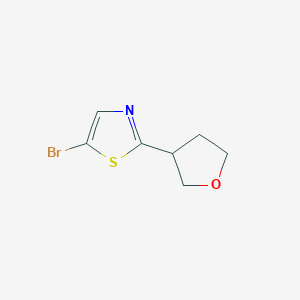
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole is a heterocyclic compound that contains both a thiazole ring and a tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the treatment of 2,5-dibromothiazole with sodium ethoxide, followed by hydrogenation over spongy nickel .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups.
Oxidation and Reduction Reactions: The thiazole ring can undergo oxidation and reduction under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiazole derivatives, while oxidation and reduction reactions can modify the functional groups on the thiazole ring.
Applications De Recherche Scientifique
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(tetrahydrofuran-3-yl)thiazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways. The thiazole ring is known to interact with various biological molecules, potentially influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-1,3-thiazole: Similar structure but lacks the tetrahydrofuran ring.
5-Bromo-2-(tetrahydrofuran-2-yl)thiazole: Similar structure but with a different position of the tetrahydrofuran ring.
Uniqueness
5-Bromo-2-(tetrahydrofuran-3-yl)thiazole is unique due to the presence of both the thiazole and tetrahydrofuran rings, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C7H8BrNOS |
|---|---|
Poids moléculaire |
234.12 g/mol |
Nom IUPAC |
5-bromo-2-(oxolan-3-yl)-1,3-thiazole |
InChI |
InChI=1S/C7H8BrNOS/c8-6-3-9-7(11-6)5-1-2-10-4-5/h3,5H,1-2,4H2 |
Clé InChI |
SAFOVFGXNWFXCM-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1C2=NC=C(S2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


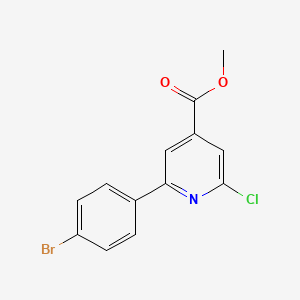
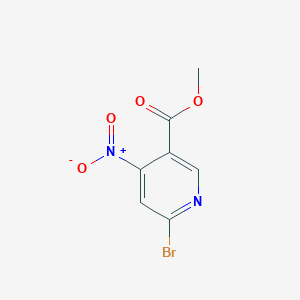
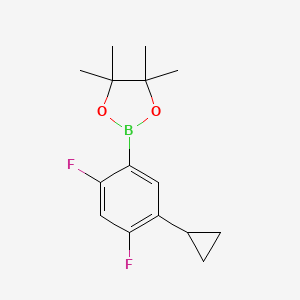
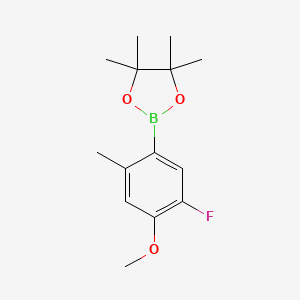
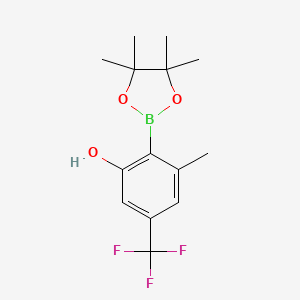
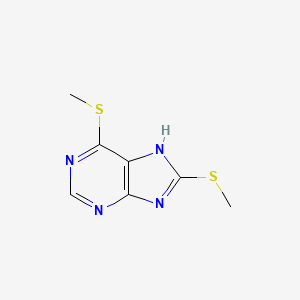
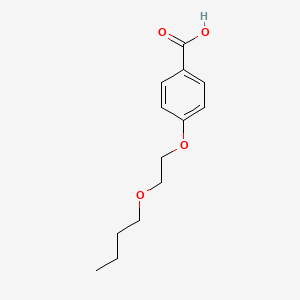
![3-[[3-Bicyclo[2.2.1]heptanylmethoxy-(4-methoxyphenyl)methoxy]methyl]bicyclo[2.2.1]heptane](/img/structure/B14018249.png)
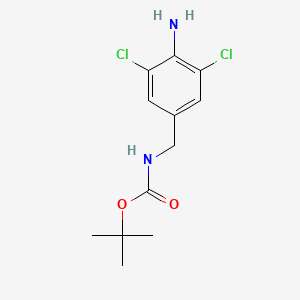
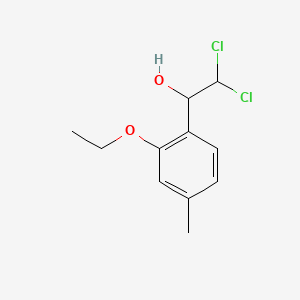
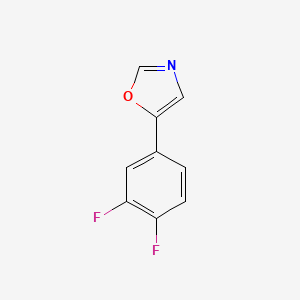
![6-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B14018288.png)
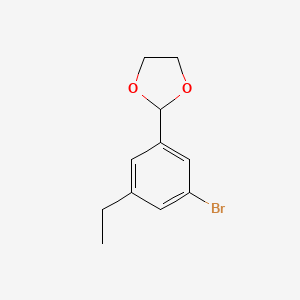
![2-((2-[(3-Chlorobenzoyl)oxy]ethyl)sulfonyl)pyridinium-1-olate](/img/structure/B14018298.png)
